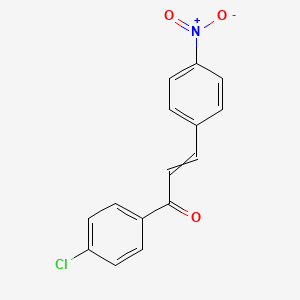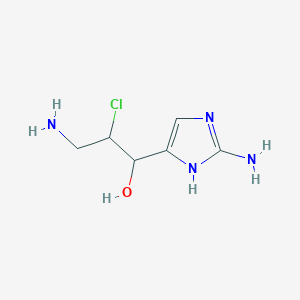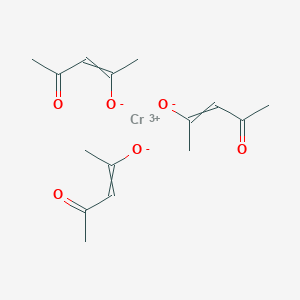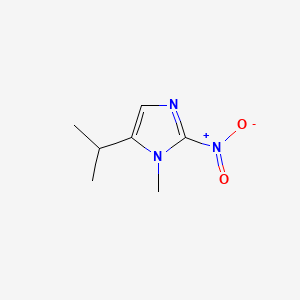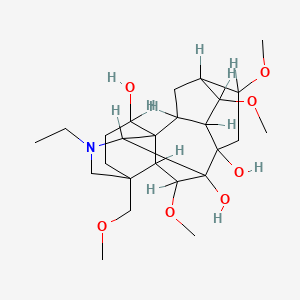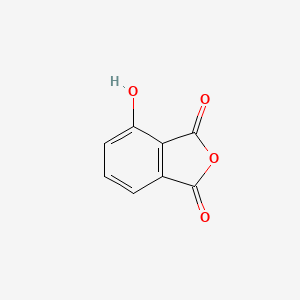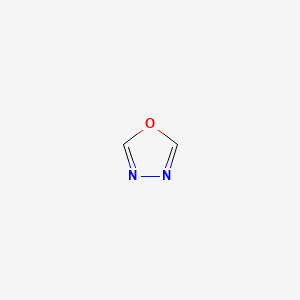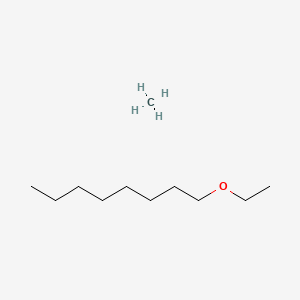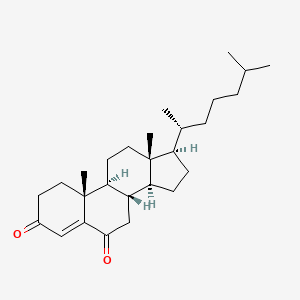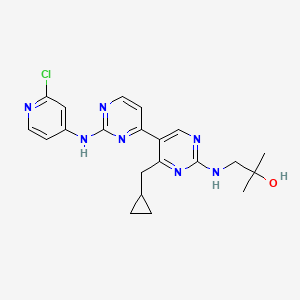
Vps34-IN-1
Descripción general
Descripción
Vps34-IN-1 is a highly potent and selective inhibitor targeting Vps34 (the human class III phosphoinositide 3-kinase), a lipid kinase involved in various cellular processes such as vesicle trafficking and autophagy. This specificity towards Vps34 is significant because Vps34 plays a crucial role in cancer maintenance and progression, making it an attractive target for cancer treatment. The discovery of Vps34-IN-1 involved the optimization of tetrahydropydropyrimidopyrimidinone derivatives, leading to a molecule with potent activity, exquisite selectivity, and excellent pharmacokinetic properties (Pasquier et al., 2014).
Synthesis Analysis
The synthesis of Vps34-IN-1 was achieved through the medicinal chemistry optimization of hit compound 1a, which led to compound 31, also known as Vps34-IN-1. This process involved the exploration of tetrahydropyrimidopyrimidinone derivatives, focusing on enhancing the molecule's potency and selectivity for Vps34, alongside improving its pharmacokinetic properties for potential in vivo use. The structural uniqueness of Vps34-IN-1 is attributed to the incorporation of a morpholine synthon, which bestows selectivity against class I PI3Ks, a feature elaborated by the X-ray crystal structure analysis (Pasquier et al., 2014).
Molecular Structure Analysis
The molecular structure of Vps34-IN-1, as elucidated through X-ray crystallography, demonstrates a unique interaction pattern within the ATP-binding cleft of human Vps34. This interaction is critical for its selectivity, as the morpholine synthon in Vps34-IN-1 allows for a precise fit that distinguishes it from other class I PI3Ks. This structural specificity underlies its potent inhibitory action on Vps34, offering insights into designing selective inhibitors for similar kinases (Pasquier et al., 2014).
Chemical Reactions and Properties
Vps34-IN-1's chemical properties, including its reactivity and stability, are influenced by its molecular structure. The compound exhibits suitable in vivo mouse pharmacokinetic parameters and induces a sustained inhibition of Vps34 upon acute administration. Its stability and bioavailability are indicative of the careful structural considerations taken during its synthesis process, ensuring that Vps34-IN-1 remains active and selective within biological systems (Pasquier et al., 2014).
Aplicaciones Científicas De Investigación
Role in Autophagy and Endosomal Trafficking : Vps34, a class III phosphatidylinositol-3-kinase, is critical for autophagy and endosomal trafficking. Vps34 forms a complex with Beclin 1, which is essential for the regulation of autophagic activity and other trafficking events (Funderburk, Wang, & Yue, 2010).
Cancer Research : Vps34 inhibitors like SAR405 have shown potential in cancer research. They affect late endosome-lysosome compartments and prevent autophagy, potentially having clinical applications in cancer therapy (Ronan et al., 2014).
Impact on Immunotherapy : Inhibition of Vps34 reprograms the tumor microenvironment in melanoma and colorectal cancer, enhancing the efficacy of anti-PD-1/PD-L1 immunotherapy (Noman et al., 2020).
Vps34 as a Pharmacological Target : Detailed studies on Vps34 have led to the discovery of specific inhibitors such as VPS34-IN1. These inhibitors have helped in understanding the physiological roles of Vps34 and can be employed as biomarkers for Vps34 activity (Bago et al., 2014).
Role in Platelet Activation and Thrombosis : Vps34 is involved in platelet activation and thrombosis, where it regulates NOX assembly and mTOR signaling during platelet activation, thereby influencing NOX-dependent reactive oxygen species generation (Liu et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
1-[[5-[2-[(2-chloropyridin-4-yl)amino]pyrimidin-4-yl]-4-(cyclopropylmethyl)pyrimidin-2-yl]amino]-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7O/c1-21(2,30)12-26-19-25-11-15(17(29-19)9-13-3-4-13)16-6-8-24-20(28-16)27-14-5-7-23-18(22)10-14/h5-8,10-11,13,30H,3-4,9,12H2,1-2H3,(H,25,26,29)(H,23,24,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNXKZVIZARMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vps34-IN-1 | |
Synthesis routes and methods
Procedure details






Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(2-furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B1194353.png)
![2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194354.png)
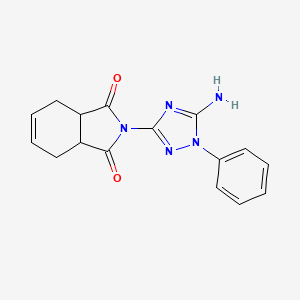
![1-Cycloheptylmethyl-4-{[1-(2,7-dichloro-9H-xanthen-9-yl)-methanoyl]-amino}-1-methyl-piperidinium](/img/structure/B1194358.png)
![(4aS,6aS,6bR,9R,10S,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-4,5-dihydroxy-tetrahydropyran-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1194360.png)
